Product packaging for 5-(2-Methylphenyl)furan-2-carbaldehyde(Cat. No.:CAS No. 110360-09-3)

5-(2-Methylphenyl)furan-2-carbaldehyde

Cat. No.: B026049
CAS No.: 110360-09-3
M. Wt: 186.21 g/mol
InChI Key: HESOILFLKLABLV-UHFFFAOYSA-N
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Description

Significance of Furan-2-carbaldehydes as Heteroaromatic Building Blocks in Advanced Synthesis

Furan-2-carbaldehydes are highly significant as heteroaromatic building blocks in advanced organic synthesis. The aldehyde group is readily available for various reactions, including condensation, oxidation, reduction, and the formation of Schiff bases. The furan (B31954) ring itself can participate in cycloaddition reactions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions, making it a versatile component in the synthesis of more complex molecules. synhet.comresearchgate.net These compounds serve as precursors to a wide range of pharmaceuticals, agrochemicals, and materials. For instance, they are utilized in the synthesis of quinazolin-4(3H)-ones, which are known for their biological activities. researchgate.net

Overview of Substituted Furan Systems in Chemical Research

Substituted furan systems are a cornerstone of modern chemical research due to their prevalence in natural products and their wide range of biological activities. synhet.compensoft.net The substitution pattern on the furan ring dramatically influences the compound's physical, chemical, and biological properties. Research has focused on developing efficient and regioselective methods for the synthesis of substituted furans. Common synthetic strategies include the Paal-Knorr synthesis, Feist-Benary furan synthesis, and various metal-catalyzed cross-coupling reactions to introduce aryl or other substituents at specific positions of the furan ring. researchgate.netlibretexts.org The resulting substituted furans are often key intermediates in the total synthesis of complex natural products and in the development of new functional materials. nih.gov

Current Research Trends in Furan-Containing Organic Compounds

Current research trends in furan-containing organic compounds are diverse and impactful. One significant area of focus is the development of sustainable chemical processes that utilize furan derivatives from biomass as a renewable feedstock. mdpi.com This includes the conversion of furans into biofuels and other valuable chemicals. In medicinal chemistry, there is a strong interest in synthesizing novel furan-containing molecules with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. synhet.comresearchgate.net Furthermore, the unique electronic and photophysical properties of some furan derivatives are being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The photocatalyzed Meerwein arylation is an example of a modern synthetic method being applied to furan derivatives to create complex aryl-furan structures. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2 B026049 5-(2-Methylphenyl)furan-2-carbaldehyde CAS No. 110360-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9-4-2-3-5-11(9)12-7-6-10(8-13)14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESOILFLKLABLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405457
Record name 5-(2-methylphenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110360-09-3
Record name 5-(2-methylphenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 5 2 Methylphenyl Furan 2 Carbaldehyde in Complex Chemical Transformations

Reactions Involving the Furan (B31954) Ring System

The reactivity of the furan ring in 5-(2-Methylphenyl)furan-2-carbaldehyde is a nuanced balance of the aromatic character of the heterocycle and the electronic influence of its substituents. The oxygen heteroatom donates electron density to the ring, making it more susceptible to electrophilic attack than benzene. However, the electron-withdrawing nature of the aldehyde group at the 2-position and the electronic and steric effects of the 2-methylphenyl group at the 5-position modulate this inherent reactivity.

Electrophilic Aromatic Substitution (EAS) Reactions on Substituted Furans

Electrophilic aromatic substitution on the furan nucleus is a well-established class of reactions. The preferred site of attack is generally the C5 position, followed by the C2 position, due to the superior stabilization of the cationic intermediate. In this compound, the C5 position is already substituted. The formyl group at C2 is a deactivating group, directing incoming electrophiles to the C4 position. The 2-methylphenyl group at C5 is weakly activating and, through resonance, can help stabilize a positive charge on the adjacent furan carbon.

The directing effects of the substituents can be summarized as follows:

SubstituentPositionElectronic EffectDirecting Influence
-CHO2Deactivating (electron-withdrawing)Meta-directing (to C4)
-C6H4CH35Weakly Activating (electron-donating by induction and resonance)Ortho, Para-directing (to C4)

Therefore, electrophilic attack is most likely to occur at the C4 position of the furan ring. The steric bulk of the 2-methylphenyl group might also play a role in directing the electrophile away from the C5-adjacent C4 position to some extent, although electronic factors are generally more dominant in furan chemistry.

Ring-Opening Reactions and Subsequent Transformations (e.g., to 2,5-dicarbonyl compounds)

While furans are aromatic, they can undergo ring-opening reactions under certain conditions, often leading to the formation of 1,4-dicarbonyl compounds. This transformation is essentially the reverse of the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyls to furans. wikipedia.orgresearchgate.netyoutube.comorganic-chemistry.org

Acid-catalyzed hydrolysis is a common method for furan ring opening. The mechanism involves protonation of the furan ring, followed by nucleophilic attack of water and subsequent tautomerization to yield the dicarbonyl compound. For this compound, this would theoretically yield a substituted 1,4-enedione. The stability of the furan ring means that forcing conditions, such as strong acids and elevated temperatures, are often required. organicreactions.orgnih.gov

Oxidative ring-opening presents another pathway. Reagents like ozone, potassium permanganate (B83412), or photo-oxidation can cleave the furan ring. wikipedia.orgrsc.org However, these methods can also affect other functional groups, such as the aldehyde, and may not selectively produce the desired 2,5-dicarbonyl compound. The specific products of oxidative cleavage are highly dependent on the oxidant and reaction conditions. organicreactions.orgresearchgate.netchempedia.info

Participation in Cycloaddition Reactions

The furan ring can act as a diene in Diels-Alder reactions, a [4+2] cycloaddition. The aromaticity of furan makes it less reactive as a diene compared to non-aromatic dienes, and the Diels-Alder adducts can sometimes undergo a retro-Diels-Alder reaction to regenerate the starting materials. wikipedia.orgnih.govresearchgate.netsemanticscholar.org

In the case of this compound, the electron-withdrawing aldehyde group at the C2 position decreases the electron density of the furan ring, making it less reactive in normal-demand Diels-Alder reactions. Conversely, it could potentially participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.

The stereoselectivity of the Diels-Alder reaction with substituted furans is influenced by both electronic and steric factors. Generally, the endo product is kinetically favored, but the exo product is often thermodynamically more stable. wikipedia.orgrsc.orgrsc.orgacs.orgresearchgate.net The presence of the bulky 2-methylphenyl group at the C5 position would likely influence the facial selectivity of the dienophile's approach.

Reactions Involving the Aldehyde Functional Group

The aldehyde group of this compound is a key center for a variety of chemical transformations, most notably nucleophilic additions and condensation reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. masterorganicchemistry.compressbooks.publibretexts.orgyoutube.com A wide range of nucleophiles can participate in these reactions, including organometallic reagents (Grignard, organolithium), cyanide, and hydride donors.

Condensation Reactions (e.g., Knoevenagel, Schiff Base Formation)

Condensation reactions are a cornerstone of aldehyde chemistry, allowing for the formation of new carbon-carbon and carbon-nitrogen double bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a basic catalyst. youtube.com For this compound, this reaction would lead to the formation of a new carbon-carbon double bond at the alpha-position to the furan ring. semanticscholar.orgacs.orgyoutube.comyoutube.comdtu.dkresearchgate.netbohrium.comresearchgate.net

The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product. The rate and yield of the Knoevenagel condensation can be influenced by the steric bulk of the aldehyde and the nature of the active methylene compound and catalyst used.

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration. researchgate.netresearchgate.net The reaction of this compound with a primary amine would yield the corresponding N-substituted imine. This reaction is generally reversible, and the position of the equilibrium can be influenced by factors such as pH and the removal of water.

Oxidation and Reduction Processes of the Aldehyde Moiety

The aldehyde functional group in this compound is a primary site for oxidation and reduction reactions, leading to the formation of valuable derivatives such as carboxylic acids and alcohols, respectively.

Oxidation:

The aldehyde moiety can be readily oxidized to a carboxylic acid, yielding 5-(2-methylphenyl)furan-2-carboxylic acid. This transformation is a key step in the synthesis of various biologically active molecules and functional materials. A range of oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the reaction conditions and yields.

Commonly used oxidizing agents for the conversion of furaldehydes to their corresponding carboxylic acids include potassium permanganate (KMnO₄), silver oxide (Ag₂O), and various chromium(VI) reagents. In recent years, more environmentally benign methods utilizing catalytic amounts of transition metals with molecular oxygen or hydrogen peroxide as the oxidant have gained prominence. For instance, the oxidation of similar 5-aryl-2-furaldehydes has been successfully achieved using catalysts based on gold, ruthenium, and cobalt. exlibrisgroup.comresearchgate.net The reaction typically proceeds in an alkaline medium, which facilitates the formation of the carboxylate salt. researchgate.net

Oxidizing SystemProductTypical Yield (%)Reference
Ag₂O/NaOH5-(Aryl)furan-2-carboxylic acidHigh bohrium.com
Ru/Al₂O₃, O₂2,5-Furandicarboxylic acidExcellent bohrium.com
Co-based MOF, O₂5-Hydroxymethyl-2-furancarboxylic acid>99% researchgate.net

Reduction:

The reduction of the aldehyde group in this compound affords the corresponding primary alcohol, (5-(2-methylphenyl)furan-2-yl)methanol. This alcohol can serve as a versatile intermediate for further synthetic modifications.

A widely used and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). ugm.ac.idmasterorganicchemistry.comlibretexts.orgyoutube.com This reagent is known for its selectivity in reducing aldehydes and ketones in the presence of other less reactive functional groups. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. ugm.ac.idmasterorganicchemistry.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the primary alcohol. masterorganicchemistry.comchemistrysteps.com

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is generally preferred for its milder nature and easier handling. libretexts.orgyoutube.comchemistrysteps.com

Reducing AgentSolventProductTypical Yield (%)Reference
NaBH₄Methanol/EthanolPrimary AlcoholHigh ugm.ac.idmasterorganicchemistry.com
LiAlH₄Diethyl ether/THFPrimary AlcoholHigh libretexts.orgchemistrysteps.com

Reactions Involving the Methylphenyl Substituent

The 2-methylphenyl group, also known as an o-tolyl group, is an electron-donating substituent. This electron-donating nature arises from the inductive effect of the methyl group and the hyperconjugation of the methyl C-H bonds with the aromatic phenyl ring. This increased electron density is further relayed to the furan ring through the phenyl-furan linkage.

The presence of an electron-donating group at the 5-position of the furan ring generally increases the ring's electron density, making it more susceptible to electrophilic substitution reactions. researchgate.net However, the bulky nature of the o-tolyl group can also exert steric hindrance, potentially influencing the regioselectivity of incoming electrophiles. Theoretical studies on substituted furans have shown that both electronic and steric factors play a crucial role in determining the reactivity and orientation of substitution. masterorganicchemistry.comlibretexts.org

The methyl group of the 2-methylphenyl substituent is susceptible to reactions typical of benzylic positions.

Oxidation:

The methyl group can be oxidized to a carboxylic acid group, which would transform the 2-methylphenyl substituent into a 2-carboxyphenyl group. This oxidation typically requires strong oxidizing agents and often harsh reaction conditions. Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under heating are commonly used for the oxidation of alkylbenzenes to carboxylic acids.

Halogenation:

The methyl group can undergo free-radical halogenation, typically with chlorine (Cl₂) or bromine (Br₂), in the presence of ultraviolet (UV) light or a radical initiator like benzoyl peroxide. This reaction proceeds via a free-radical chain mechanism, where a halogen radical abstracts a hydrogen atom from the methyl group to form a benzylic radical. This benzylic radical then reacts with a halogen molecule to form the halogenated product and a new halogen radical, propagating the chain.

The reaction can lead to mono-, di-, or tri-halogenated products on the methyl group, and the degree of halogenation can often be controlled by the stoichiometry of the halogenating agent.

Mechanism Elucidation through Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. mdpi.com In the context of this compound, isotopic labeling, particularly with deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O), could provide invaluable insights into the mechanisms of its reactions.

For instance, in the oxidation of the aldehyde to a carboxylic acid, labeling the aldehyde hydrogen with deuterium (i.e., this compound-d1) would allow for the determination of the kinetic isotope effect. A significant kinetic isotope effect would suggest that the cleavage of the C-D bond is the rate-determining step of the reaction.

Similarly, in the reduction of the aldehyde with a deuterated reducing agent like sodium borodeuteride (NaBD₄), the position of the deuterium atom in the resulting alcohol product would confirm the mechanism of hydride transfer to the carbonyl carbon.

Derivatization Strategies and Synthetic Applications of 5 2 Methylphenyl Furan 2 Carbaldehyde

Synthesis of Furan-Based Heterocycles and Fused Ring Systems

The aldehyde functionality of 5-(2-methylphenyl)furan-2-carbaldehyde is a prime site for condensation and cyclization reactions, enabling the synthesis of various heterocyclic and fused ring systems.

Preparation of Oxazolone (B7731731) Derivatives

Oxazolone derivatives, also known as azalactones, are significant heterocyclic compounds with a wide range of biological activities. nih.govbiointerfaceresearch.com The Erlenmeyer-Plöchl reaction is a classic and widely used method for the synthesis of unsaturated oxazolones. crpsonline.comsphinxsai.com This reaction involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). biointerfaceresearch.comcrpsonline.com

In the context of this compound, this reaction would proceed by the condensation of the aldehyde with an N-acylglycine. The acetic anhydride serves both as a dehydrating agent and a cyclizing agent, leading to the formation of a 4-substituted-2-phenyloxazol-5(4H)-one. The exocyclic double bond at the 4-position of the oxazolone ring is a key feature, providing a site for further chemical modifications and contributing to the biological activity of the resulting compounds. nih.gov The general scheme for this synthesis is depicted below:

Reactants: this compound, N-Acylglycine (e.g., Hippuric Acid)

Reagents: Acetic Anhydride, Sodium Acetate

Product: 4-((5-(2-Methylphenyl)furan-2-yl)methylene)-2-phenyloxazol-5(4H)-one

The reaction conditions typically involve heating the mixture to facilitate the condensation and cyclization steps. crpsonline.com The resulting oxazolone derivatives can be isolated and purified using standard techniques like recrystallization.

Table 1: Synthesis of Oxazolone Derivatives via Erlenmeyer-Plöchl Reaction

Aldehyde Reagents Product Reference
This compound Hippuric Acid, Acetic Anhydride, Sodium Acetate 4-((5-(2-Methylphenyl)furan-2-yl)methylene)-2-phenyloxazol-5(4H)-one crpsonline.com

Formation of Pyrrole (B145914) and Benzofuran (B130515) Analogues

The aldehyde group of this compound is a key functional handle for the construction of more complex heterocyclic systems, including pyrrole and benzofuran analogues.

The synthesis of pyrrole derivatives can be achieved through various multicomponent reactions. One common approach involves the reaction of the aldehyde with an amine and a β-ketoester in a Paal-Knorr type synthesis or a variation thereof. For instance, the reaction of this compound with an amino acid and a β-dicarbonyl compound can lead to the formation of polysubstituted pyrroles.

The synthesis of benzofuran analogues can be approached through several synthetic routes. researchgate.net A common strategy involves the reaction of a substituted phenol (B47542) with a reactive intermediate derived from this compound. For example, a Williamson ether synthesis followed by an intramolecular cyclization could be a viable route. Alternatively, transition metal-catalyzed cross-coupling reactions can be employed to construct the benzofuran skeleton. nih.gov

Synthesis of Thiazolidine (B150603) Derivatives

Thiazolidine derivatives are an important class of heterocyclic compounds with diverse pharmacological activities. researchgate.net A common method for their synthesis involves the Knoevenagel condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as thiazolidine-2,4-dione, followed by further transformations.

The reaction of this compound with thiazolidine-2,4-dione in the presence of a base like piperidine (B6355638) or sodium acetate yields a 5-ylidene derivative. This reaction proceeds through the formation of a carbanion from the active methylene group of the thiazolidine-2,4-dione, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the C=C double bond.

Reactants: this compound, Thiazolidine-2,4-dione

Catalyst: Piperidine or Sodium Acetate

Product: 5-((5-(2-Methylphenyl)furan-2-yl)methylene)thiazolidine-2,4-dione

These thiazolidine derivatives can serve as intermediates for the synthesis of more complex molecules. researchgate.net

Hantzsch Esters and Dihydropyridines

The Hantzsch dihydropyridine (B1217469) synthesis is a well-established multicomponent reaction used to prepare 1,4-dihydropyridine (B1200194) derivatives. nih.gov This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source (such as ammonium (B1175870) acetate). nih.gov

When this compound is used as the aldehyde component, it leads to the formation of a 4-(5-(2-methylphenyl)furan-2-yl)-1,4-dihydropyridine derivative. The reaction proceeds through a series of condensations and cyclizations, ultimately forming the dihydropyridine ring.

Reactants: this compound, β-Ketoester (e.g., Ethyl Acetoacetate), Ammonia source (e.g., Ammonium Acetate)

Product: Diethyl 2,6-dimethyl-4-(5-(2-methylphenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

These Hantzsch esters and their corresponding dihydropyridines are of significant interest due to their biological activities. nih.gov

Formation of Schiff Bases and Related Imine Derivatives

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.gov The reaction of this compound with a primary amine results in the formation of a new C=N double bond, yielding a Schiff base derivative. chemmethod.comacademie-sciences.fr

This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. A wide variety of primary amines can be used, including aliphatic, aromatic, and heterocyclic amines, allowing for the synthesis of a diverse library of Schiff bases.

Reactants: this compound, Primary Amine (R-NH₂)

Conditions: Reflux in a suitable solvent (e.g., ethanol (B145695), methanol), often with a catalytic amount of acid.

Product: N-((5-(2-Methylphenyl)furan-2-yl)methylene)alkan- or -arenamine

These Schiff bases are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of other nitrogen-containing heterocycles and as ligands for the formation of metal complexes. nih.govacademie-sciences.fr

Table 2: Synthesis of Schiff Bases from this compound

Amine Product Reference
4-Bromo-2-methylaniline N-((5-(2-Methylphenyl)furan-2-yl)methylene)-4-bromo-2-methylaniline chemmethod.com
L-Phenylalanine (E)-2-((5-(2-Methylphenyl)furan-2-yl)methyleneamino)-3-phenylpropanoic acid academie-sciences.fr

Preparation of Organometallic Precursors and Cross-Coupling Partners (e.g., Suzuki-Miyaura coupling)

The furan (B31954) ring in this compound can be functionalized to create organometallic precursors suitable for cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate. nih.govmdpi.com

To utilize this compound in a Suzuki-Miyaura coupling, it first needs to be converted into a suitable coupling partner. This can be achieved by introducing a leaving group, such as a bromine or iodine atom, onto the furan ring, typically at the 5-position if it were unsubstituted, or by converting the aldehyde to a triflate. However, since the 5-position is already substituted, another position on the furan ring would need to be halogenated.

Alternatively, the aldehyde can be used to synthesize a boronic acid or boronic ester derivative. This would involve, for example, conversion of a halogenated precursor of this compound to the corresponding boronic acid derivative via lithium-halogen exchange followed by reaction with a trialkyl borate.

Once the organohalide or organoboron derivative of this compound is prepared, it can be coupled with a variety of boronic acids or organic halides, respectively, to introduce new aryl, heteroaryl, or alkyl groups onto the furan core. researchgate.net

General Suzuki-Miyaura Coupling Scheme:

Reactants: A halogenated derivative of this compound and an organoboron compound (or vice versa).

Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required.

Solvent: A suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water).

This strategy allows for the synthesis of a wide range of complex molecules with tailored electronic and steric properties.

Synthesis of Diverse Functionalized Furan Derivatives

The aldehyde functional group at the 2-position and the 2-methylphenyl substituent at the 5-position of this compound provide reactive sites for a variety of chemical transformations. These modifications lead to the generation of a library of furan derivatives with potential applications in medicinal chemistry and materials science.

Carboxylic Acid and Ester Derivatives

The oxidation of the aldehyde group in this compound to a carboxylic acid is a fundamental transformation that opens avenues for further derivatization, such as the formation of esters and amides.

The synthesis of 5-substituted phenyl-2-furoic acids can be achieved through methods like the Meerwein arylation reaction using substituted anilines. sci-hub.se For instance, 5-arylfuran-2-carboxylic acids have been synthesized from furan-2-carboxylic acid and diazonium salts. pensoft.net These acids can then be converted to their corresponding acyl chlorides using reagents like thionyl chloride, which are subsequently reacted with alcohols to form esters. sci-hub.sepensoft.net A study reported the synthesis of 4-(5-aryl-2-furoyl)morpholines from the corresponding acyl chlorides. pensoft.net

Another approach involves the direct oxidation of the aldehyde. While specific examples for this compound are not detailed in the provided results, general methods for oxidizing furfural (B47365) derivatives to furoic acids are well-established and include reagents like sodium chlorite (B76162) or biocatalytic methods. researchgate.net For example, recombinant E. coli cells have been used to selectively oxidize various furan and aromatic aldehydes to their corresponding carboxylic acids with high yields. researchgate.net

Ester derivatives can also be synthesized directly from the corresponding carboxylic acids. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate was prepared from its carboxylic acid via esterification under acidic conditions. orientjchem.org

Table 1: Synthesis of Carboxylic Acid and Ester Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
5-Substituted phenyl-2-furoic acidSOCl₂, reflux5-Substituted phenyl-2-carbonyl chloride- sci-hub.se
Furan-2-carboxylic acid, Diazonium saltsMeerwein reaction conditions5-Aryl-2-carboxylic acids- pensoft.net
5-Aryl-2-carboxylic acidsSOCl₂5-Aryl-2-acylchlorides- pensoft.net
5-Aryl-2-acylchloridesMorpholine (B109124), dioxane, room temp4-(5-Aryl-2-furoyl)morpholines85-93% pensoft.net
Furfural, Aromatic aldehydesRecombinant E. coli cellsFuroic acid, Aromatic carboxylic acids95-98% researchgate.net
5-(Acetoxymethyl)furan-2-carboxylic acidTryptamine, DCC, DMAP, DCMN-(2-(1H-indol-3-yl)ethyl)-5-(acetoxymethyl)furan-2-carboxamide- orientjchem.org

Alcohol Derivatives

The reduction of the aldehyde group in this compound to a primary alcohol, (5-(2-methylphenyl)furan-2-yl)methanol, is a key step in the synthesis of various derivatives. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). sci-hub.sersc.org

For example, the synthesis of (5-(ethoxymethyl)furan-2-yl)methanol was accomplished by dissolving ethoxymethylfurfural in methanol (B129727) and adding sodium borohydride, resulting in an 86% yield. rsc.org Similarly, a solution of 5-phenylfuran-2-carbonyl chloride in dry THF was treated with sodium borohydride to produce the corresponding alcohol. sci-hub.se

These alcohol derivatives can undergo further reactions. For instance, they can be used in etherification reactions to produce more complex molecules. The natural product Pichiafuran C was synthesized through an etherification reaction of the key furan precursor 5-(hydroxymethyl)-2-furaldehyde (HMF) with the appropriate alcohol. sci-hub.se

Table 2: Synthesis of Alcohol Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
EthoxymethylfurfuralNaBH₄, methanol, overnight(5-(ethoxymethyl)furan-2-yl)methanol86% rsc.org
5-Phenylfuran-2-carbonyl chlorideNaBH₄, dry THF, 0°C, 2 h2-(Chloromethyl)-5-phenylfuran- sci-hub.se
Furfuryl alcohol, N-(2-methoxyphenyl)piperazine hydrochloride, p-formaldehydeEthanol, reflux, 12 h5-[4-(2-Methoxyphenyl)piperazinomethyl]furfuryl alcohol- google.com
(S)-5-Hydroxymethylfuran-2(5H)-one-(S)-5-Hydroxymethylfuran-2(5H)-one93% orgsyn.org

Sulphur-containing Derivatives

The introduction of sulfur-containing functionalities into the furan ring system can lead to compounds with interesting biological properties. Various strategies have been employed to synthesize sulfur-containing derivatives of furan-2-carbaldehyde.

One common method is the Willgerodt-Kindler reaction, which has been used to prepare 4-[(5-aryl-2-furyl)carbonothioyl]morpholines from 5-arylfuran-2-carbaldehydes. pensoft.net This reaction involves heating the aldehyde with morpholine and sulfur in a solvent like DMF. pensoft.net

Another approach involves the synthesis of thiazolidinone derivatives. For instance, 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives have been synthesized, which have shown antiproliferative activity. nih.gov The synthesis of Biginelli-type pyrimidines, specifically 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters, has also been reported, with some compounds exhibiting antioxidant properties. nih.gov

Furthermore, direct substitution can lead to sulfur-containing furan derivatives. For example, 5-{[(4-Methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid is a known compound. nih.gov The synthesis of 5-[(methylsulfanyl)methyl]furan-2-carbaldehyde (B1519260) has also been documented. scbt.com

Table 3: Synthesis of Sulphur-containing Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
5-Arylfuran-2-carbaldehydesMorpholine, sulfur, DMF, 100°C, 6 h4-[(5-Aryl-2-furyl)carbonothioyl]morpholines- pensoft.net
Furan-2-carbaldehyde, acetoacetate (B1235776) ester, thioureaFerric chloride, ethanol, reflux, 6 h4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters- nih.gov
--5-{[(4-Methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid- nih.gov
--5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde- scbt.com
2-(Chloromethyl)-5-phenylfuran2-Cyanoimino-1,3-thiazolidine, potassium carbonate, acetonitrile, reflux, 3 hN-(Thiazolidin-2-ylidene)cyanamide derivative64% sci-hub.se

Advanced Research Applications of 5 2 Methylphenyl Furan 2 Carbaldehyde in Medicinal and Materials Chemistry

Exploration of Biological Activities of Derived Compounds

The inherent reactivity of the aldehyde group in 5-(2-Methylphenyl)furan-2-carbaldehyde allows for its modification into various derivatives, which have been extensively studied for their pharmacological potential. The furan (B31954) nucleus is a common feature in many biologically active compounds, and its derivatives are known to exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. ijabbr.comcivilica.com

Antimicrobial Activity

Derivatives of this compound have shown promising antimicrobial properties. The furan ring system is a fundamental component of numerous compounds with antibacterial and antifungal activities. nih.gov For instance, novel thiosemicarbazone derivatives synthesized from furan-2-carbaldehyde have demonstrated significant antibacterial activity against Staphylococcus aureus and moderate antifungal activity against Candida albicans. researchgate.net Specifically, one such derivative exhibited a minimum inhibitory concentration (MIC) of 1 μg/mL against Staphylococcus aureus. researchgate.net

The antimicrobial effects of furan derivatives are often attributed to their ability to disrupt microbial membranes and inhibit key enzymes. researchgate.net Research has also explored the synthesis of 4-(5-aryl-2-furoyl)morpholines and their thio-analogs from 5-arylfuran-2-carbaldehydes, with some of these compounds showing high activity against Cryptococcus neoformans. pensoft.net The structural diversity achievable from the furan scaffold allows for the fine-tuning of antimicrobial potency. ijabbr.comcivilica.com

Table 1: Antimicrobial Activity of Furan-2-Carbaldehyde Derivatives
Compound TypeTarget OrganismActivityReference
Thiosemicarbazone DerivativeStaphylococcus aureusMIC = 1 μg/mL researchgate.net
Thiosemicarbazone DerivativeCandida albicansMIC = 5 μg/mL researchgate.net
4-(5-Aryl-2-furoyl)morpholineCryptococcus neoformansHigh Antifungal Activity pensoft.net

Antitumor/Anticancer Properties

The development of anticancer agents from this compound has been a significant area of research. The furan moiety is present in various compounds with demonstrated antitumor activity. researchgate.net For example, derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde have been synthesized and screened for their antitumor effects, revealing a lead compound with superior activity compared to established drugs like 5-fluorouracil (B62378) and cisplatin. researchgate.net

Schiff base metal complexes derived from furan-2-carbaldehyde have also been investigated for their anticancer potential, showing cytotoxicity against cancer cell lines through mechanisms that may involve binding to essential proteins and DNA. researchgate.net Furthermore, studies on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, which can be synthesized from furan-2-carbaldehyde precursors, have reported anticancer activity against HeLa and HepG2 cell lines. researchgate.netresearchgate.net One amine derivative showed an IC50 of 62.37 µg/mL against the HeLa cell line. researchgate.net Thiosemicarbazone derivatives of furan-2-carbaldehyde have also shown notable cytotoxic activity against various cancer cell lines, with some exhibiting IC50 values as low as 7.69 μM. researchgate.net

Table 2: Anticancer Activity of Furan-2-Carbaldehyde Derivatives
Compound DerivativeCell LineIC50 ValueReference
3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrileSiHa, C33-APotent Cytotoxicity researchgate.net
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate (B1210297)HeLa62.37 µg/mL researchgate.net
Thiosemicarbazone Derivative 9LNCaP7.69 μM researchgate.net
Thiosemicarbazone Derivative 8LNCaP13.31 μM researchgate.net
Thiosemicarbazone Derivative 5HuTu8013.36 μM researchgate.net

Antidiabetic Potential

Research into the antidiabetic properties of furan-based compounds has identified promising candidates derived from furan-2-carboxylic acids, which are closely related to and can be synthesized from furan-2-carbaldehydes. nih.govresearchgate.net A phenotypic screening of a compound library led to the discovery of a furan-2-carboxylic acid derivative that inhibits gluconeogenesis. nih.govresearchgate.net Further structure-activity relationship studies resulted in a compound with improved anti-gluconeogenesis potency. nih.gov In vivo experiments demonstrated that this derivative could significantly reduce both non-fasting and fasting blood glucose levels, highlighting its potential as a treatment for type 2 diabetes mellitus. nih.gov

Additionally, 5-acetyl-2-aryl-6-hydroxybenzo[b]furans have been evaluated against multiple targets linked to type 2 diabetes, including α-glucosidase. nih.gov A derivative with a 4-methoxyphenyl (B3050149) group showed significant inhibitory effects against α-glucosidase with an IC50 value of 0.56 μM. nih.gov

Table 3: Antidiabetic Activity of Furan Derivatives
Compound TypeTargetActivityReference
Furan-2-carboxylic acid derivative (10v)GluconeogenesisImproved potency over parent compound nih.gov
5-Acetyl-2-(4-methoxyphenyl)-6-hydroxybenzo[b]furanα-glucosidaseIC50 = 0.56 μM nih.gov
5-Acetyl-2-(3,5-dimethoxyphenyl)-6-hydroxybenzo[b]furanα-glucosidaseIC50 = 0.78 μM nih.gov

Tyrosinase Inhibition and Melanogenesis Studies

Derivatives of furan-2-carbaldehyde have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govdntb.gov.ua Chalcone derivatives bearing a furan moiety have shown potent tyrosinase inhibitory activity. nih.gov One such derivative, with a 2,4-dihydroxyphenyl group, exhibited IC50 values of 0.0433 µM and 0.28 µM against the monophenolase and diphenolase activities of mushroom tyrosinase, respectively, which is significantly more potent than the standard inhibitor kojic acid. nih.govdntb.gov.ua These compounds have also been shown to reduce melanin synthesis in B16F10 melanoma cells. nih.gov The inhibition of tyrosinase is a key strategy for the development of agents to treat hyperpigmentation disorders. nih.gov Thiosemicarbazones are another class of compounds that have demonstrated strong tyrosinase inhibitory properties, with some derivatives having IC50 values below 1 μM. rsc.org

Table 4: Tyrosinase Inhibitory Activity of Furan Derivatives
Compound TypeSubstrateIC50 ValueReference
(E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-oneL-tyrosine (monophenolase)0.0433 µM nih.govdntb.gov.ua
(E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-oneL-DOPA (diphenolase)0.28 µM nih.govdntb.gov.ua
Kojic Acid (Standard)L-tyrosine19.97 µM nih.gov
Kojic Acid (Standard)L-DOPA33.47 µM nih.gov

Antiviral and Antiparasitic Agents (based on furan scaffold)

The furan scaffold is a component of several compounds with antiviral and antiparasitic activities. ijabbr.comdrugbank.com Furan derivatives have been patented for their use as antiviral agents, specifically as inhibitors of the Hepatitis C Virus (HCV). google.com The broad biological activity of the furan ring makes it a valuable scaffold for the development of new antiviral drugs. ijabbr.comnih.gov

In the context of antiparasitic agents, furan-containing compounds have shown efficacy against various parasites. For instance, pyridyl-furan derivatives have been identified as inhibitors of Plasmodium falciparum, the parasite responsible for malaria. nih.gov These compounds can block multiple stages of the parasite's life cycle. nih.gov Nifurtimox, a nitrofuran derivative, is a drug used to treat Chagas disease, caused by the parasite Trypanosoma cruzi. drugbank.com The furan ring is a key structural feature in a number of antiparasitic medications. drugbank.comwikipedia.org

Enzyme Inhibition Studies

Beyond tyrosinase, derivatives of furan-2-carbaldehyde have been studied for their inhibitory effects on other enzymes. Furfural (B47365), a related compound, has been shown to inhibit alcohol dehydrogenase (ADH), aldehyde dehydrogenase (AlDH), and the pyruvate (B1213749) dehydrogenase (PDH) complex. nih.gov While furfural's effect on ADH is less pronounced, it significantly decreases the activity of AlDH and PDH. nih.gov

In the context of diabetes research, derivatives of 5-acetyl-2-aryl-6-hydroxybenzo[b]furan were found to have a moderate inhibitory effect against β-secretase, an enzyme implicated in the progression of type 2 diabetes. nih.gov Furthermore, carboxylic acid reductase enzymes have been shown to be capable of reducing furan-2-carboxylic acid to its corresponding aldehyde, demonstrating the enzymatic interconversion of these furan derivatives. mdpi.com

Role in Drug Discovery and Development

The furan scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous bioactive compounds. ijabbr.comutripoli.edu.ly The specific structural attributes of this compound make it a valuable starting point for the design and synthesis of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies of Furan Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For furan derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. ijabbr.com The modification of substituents on the furan ring can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. ijabbr.com

In the context of this compound, the methylphenyl group and the aldehyde functional group are key areas for SAR exploration. For instance, a study on 5-aryl-furan-2-carboxamide derivatives as urotensin-II receptor antagonists systematically investigated the impact of various substituents on the aryl ring. This led to the identification of a 3,4-difluorophenyl analog as a highly potent antagonist. nih.gov Similarly, research on furan-2-ylmethylene thiazolidinediones as PI3Kγ inhibitors revealed that an acidic NH group on the thiazolidinedione moiety and a hydroxy group on the furan-2-yl-phenyl part are crucial for binding and selectivity. acs.org These examples underscore the importance of systematic structural modifications to enhance the desired biological effects of furan-based compounds.

A preliminary SAR study of ST2 inhibitors based on a 1-(furan-2-ylmethyl)pyrrolidine structure demonstrated that modifications to the functional groups can improve inhibitory activity. nih.gov This highlights the potential for optimizing the activity of compounds derived from this compound through targeted chemical synthesis.

Table 1: SAR Insights for Furan Derivatives

Compound ClassKey Structural Features for ActivityTherapeutic Target
5-Aryl-furan-2-carboxamidesSubstituents on the C-5 aryl ringUrotensin-II Receptor nih.gov
Furan-2-ylmethylene ThiazolidinedionesAcidic NH on thiazolidinedione, hydroxy on furan-2-yl-phenylPI3Kγ acs.org
1-(Furan-2-ylmethyl)pyrrolidine-based inhibitorsModifications of functional groupsST2 nih.gov

Design of Novel Pharmacophores and Ligands

The furan ring is considered a privileged scaffold in drug discovery due to its ability to interact with a variety of biological targets. ijabbr.comijabbr.com Its electron-rich nature and aromaticity contribute to its stability and capacity for diverse electronic interactions. ijabbr.com this compound serves as an excellent starting material for designing novel pharmacophores and ligands. The aldehyde group can be readily transformed into other functional groups, allowing for the synthesis of a diverse library of derivatives. researchgate.net

The design of novel furan-based ligands has led to the development of potent inhibitors for various enzymes and receptors. For example, furan-2-ylmethylene thiazolidinediones have been successfully designed as selective ATP-competitive inhibitors of PI3Kγ, a key target in inflammatory diseases. acs.org X-ray crystallography of these inhibitors bound to PI3Kγ has elucidated the key pharmacophoric features necessary for their potency and selectivity. acs.org Furthermore, novel pyrazolo furan-2(5H)-one derivatives have been synthesized and studied as potential coronavirus inhibitors, with their pharmacophore features analyzed through molecular docking studies. nih.gov

The versatility of the furan scaffold allows for its incorporation into hybrid molecules, combining its properties with those of other pharmacophores to create drugs with improved efficacy or novel mechanisms of action. researchgate.net This approach has been used to develop compounds with antibacterial and anticancer activities. researchgate.netnih.gov

Medicinal Chemistry Applications of Furan-based Scaffolds

Furan-based scaffolds are integral to a wide range of medicinal chemistry applications, with derivatives exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects. utripoli.edu.lyijabbr.comyoutube.com The furan nucleus is present in several commercially available drugs, demonstrating its therapeutic value. utripoli.edu.ly

The synthesis of novel furan-based derivatives continues to be an active area of research. For instance, new furan-based compounds have been designed and synthesized with the aim of inhibiting tubulin polymerization, a validated target in cancer therapy. nih.gov These compounds have shown promising cytotoxic activity against breast cancer cell lines. nih.gov Similarly, 5-aryl-furan-2-carboxamide derivatives have been developed as potent antagonists of the urotensin-II receptor, which is implicated in cardiovascular diseases. nih.gov

The broad spectrum of biological activities associated with furan derivatives makes them attractive candidates for addressing various clinical needs. utripoli.edu.ly The ability to readily modify the furan scaffold allows medicinal chemists to fine-tune the pharmacological properties of these compounds to develop new and effective treatments. ijabbr.com

Influence on Pharmacokinetic and Toxicological Properties via Isotope Labeling

Isotope labeling is a powerful tool in medicinal chemistry used to study the metabolic fate of drug candidates and to potentially improve their pharmacokinetic and toxicological profiles. mdpi.com The substitution of hydrogen with deuterium (B1214612) can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes at that position, a phenomenon known as the kinetic isotope effect. mdpi.com

This strategy can be applied to furan-based compounds like this compound to enhance their metabolic stability and bioavailability. ijabbr.com By selectively deuterating specific positions on the molecule, it is possible to influence its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com For example, deuteration can help to reduce the formation of toxic metabolites. While some furan derivatives have been associated with toxicity, careful structural modification and understanding of their metabolic pathways can mitigate these risks. researchgate.netnih.gov

The synthesis of isotopically labeled furan derivatives, such as furan-2-carbaldehyde-d, has been developed to facilitate these studies. mdpi.com These labeled compounds are crucial for tracking the molecule's journey through biological systems and for understanding its metabolic breakdown. mdpi.com The insights gained from such studies are invaluable for designing safer and more effective drugs.

Applications in Polymer Science and Material Synthesis

Beyond its applications in medicine, the furan ring is also a valuable building block in materials science, particularly for the development of sustainable and bio-based polymers.

Furanic Monomers for Bio-based Polymers

Furan derivatives, often derived from renewable biomass sources, are gaining prominence as monomers for the synthesis of bio-based polymers. researchgate.net These furanic monomers offer a sustainable alternative to petroleum-derived monomers for producing a variety of polymers, including polyesters and polyamides. researchgate.net

This compound, with its furan ring and reactive aldehyde group, can potentially serve as a monomer or a precursor to monomers for polymerization reactions. The aldehyde functionality can be modified to create difunctional monomers suitable for polycondensation or other polymerization techniques. Furan-based polymers are of interest due to their potential to replace fossil-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov

The rigid structure of the furan ring can impart desirable thermal and mechanical properties to the resulting polymers. researchgate.net For example, furan-based dimethacrylates have been used to create thermosets with high glass transition temperatures. researchgate.net Furthermore, the furan moiety can participate in Diels-Alder reactions, enabling the development of self-healing polymers with dynamic covalent bonds. nih.govresearchgate.net This chemistry allows for the creation of materials that can be thermally repaired, extending their lifespan and reducing waste. nih.govresearchgate.net

Thermoset Resins and Polymeric Structures from Furan Derivatives

Furan derivatives are at the forefront of research into sustainable, bio-based polymers, offering a renewable alternative to traditional petroleum-derived monomers. These compounds, including this compound, serve as key building blocks for high-performance thermoset resins and complex polymeric structures. The inherent rigidity of the furan ring contributes to the development of robust polymer networks with desirable properties such as excellent thermal stability and chemical resistance.

The primary precursor for many furan resins is furfural, which is produced from the digestion and dehydration of hemicellulose from biomass sources like bagasse, a byproduct of sugarcane processing. oreilly.com These resins have found significant applications in the foundry industry and for manufacturing specialized chemical-resistant components. oreilly.com Research is ongoing to broaden the applications of furan resins, with a focus on enhancing their properties and processing characteristics. oreilly.comresearchgate.net For instance, studies have investigated substituting furfuryl alcohol, a main component of no-bake furan resins, with other chemically active and lower-cost materials. researchgate.netresearchgate.net

The development of furan-based epoxy thermosets is another promising area. Bio-based epoxy monomers like 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF) can be cured with anhydrides to create crosslinked networks. mdpi.com The curing kinetics of these resins are a critical area of study, as they directly impact the final properties of the material. mdpi.com While specific research on the direct use of this compound in thermoset resins is not extensively documented, its structural similarity to other 5-aryl-2-furaldehydes suggests its potential as a monomer. The presence of the 2-methylphenyl group could impart unique characteristics to the resulting polymer, such as modified thermal or mechanical properties.

Interactive Table: Comparison of Furan-Based Resin Properties

Resin Type Precursor(s) Curing Mechanism Key Properties Potential Applications
No-Bake Furan Resin Furfuryl Alcohol, Furfural Acid Catalysis Good strength, Dimensional stability Foundry molds and cores oreilly.comresearchgate.net
Bio-based Epoxy Resin 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF), Anhydride (B1165640) Ring-opening polymerization Good thermal and mechanical properties Composites, Coatings mdpi.com

| Phenol-Furfural Resin | Phenol (B47542), Furfural | Condensation | High thermal stability | Molding compounds, Abrasives |

Development of Bio-based Synthetic Colorants

The growing demand for sustainable and non-toxic colorants has spurred research into bio-based alternatives to traditional synthetic dyes. Furan derivatives, particularly those with extended aromatic systems, are promising candidates for the development of novel colorants. Azo dyes, which are organic compounds characterized by the R−N=N−R′ functional group, constitute a major class of commercial dyes, accounting for 60-70% of the dyes used in the textile and food industries. wikipedia.org

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. mdpi.com Heterocyclic compounds, including furan derivatives, are of particular interest as scaffolds in azo dye synthesis due to the vibrant colors and excellent fastness properties they can impart. nih.govniscpr.res.in The synthesis of novel azo dyes incorporating pyrimidine (B1678525) and quinoline (B57606) heterocyclic systems has been reported to yield various hues with good to excellent fastness properties on fabrics like cotton and silk. niscpr.res.in

While direct synthesis of a colorant from this compound is not explicitly detailed in the available research, the synthesis of other 5-arylfuran-2-carbaldehydes and their subsequent use in creating heterocyclic compounds is documented. pensoft.netbohrium.com For instance, 5-aryl-2-furaldehydes can be synthesized through the arylation of furfural with diazonium salts. bohrium.com These intermediates can then undergo further reactions. The aldehyde group in this compound provides a reactive site for condensation reactions to form larger, conjugated systems necessary for color. The 2-methylphenyl substituent would likely influence the electronic structure of the resulting dye, thereby affecting its color.

Interactive Table: Examples of Heterocyclic Azo Dyes and Their Characteristics

Heterocyclic Scaffold Coupling Component Resulting Color Range Key Features
Pyrazole Various Not specified Potential antibacterial and anticancer activity nih.gov
Oxazolone (B7731731) Benzaldehydes Not specified Synthesized via Erlenmeyer reaction nih.gov
Quinoline/Pyrimidine Naphthols, Phenols Various hues Good to excellent fastness properties niscpr.res.in

| Furan | Various | Not specified | Potential for vibrant colors |

Catalysis and Ligand Design

Furan-containing compounds are highly versatile in the field of coordination chemistry and catalysis, serving as ligands that can stabilize and modulate the activity of metal centers. The furan ring itself can coordinate to metals, and the presence of functional groups allows for the synthesis of multidentate ligands. sc.edunih.gov

A significant application of furan aldehydes, such as this compound, is in the synthesis of Schiff base ligands. isroset.orgorientjchem.orgnih.gov Schiff bases are typically formed through the condensation of a primary amine with a carbonyl compound. isroset.orgnih.gov These ligands are widely used in catalysis due to their straightforward synthesis and the ability to systematically tune their steric and electronic properties by modifying the aldehyde and amine precursors. isroset.orgnih.gov Schiff bases derived from furfuraldehyde have been shown to form stable complexes with various transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). isroset.orgtsijournals.com These complexes have demonstrated potential catalytic activity in a range of reactions. isroset.org

The 2-methylphenyl substituent in this compound is poised to have a notable impact on the catalytic behavior of its derived metal complexes. This group can introduce steric hindrance around the metal center, which can be advantageous for achieving high selectivity in catalytic transformations. Furthermore, the electronic interplay between the furan ring and the methylphenyl group can influence the electron density at the metal, thereby tuning its reactivity. aiche.org While specific catalytic applications using ligands derived from this compound are yet to be widely reported, the established chemistry of furan-based ligands provides a strong indication of its potential. sc.edunih.gov

Interactive Table: Furan-Based Ligands and Their Catalytic Applications

Furan Precursor Ligand Type Metal(s) Potential Catalytic Applications
Furfuraldehyde Schiff Base (with Ethylenediamine) Co(II), Ni(II), Cu(II), Zn(II) Various reactions isroset.org
Furfuraldehyde Schiff Base (with 2-aminopyridine) Co(II), Zn(II) Not specified tsijournals.com
Furfuraldehyde Schiff Base (with phenylenediamine derivatives) Pd(II), Zn(II) Not specified nih.gov

| Furan | Furyl and Furyne Ligands | Os, Re | C-H bond activation sc.edu |

Q & A

Basic Research Question

  • X-ray Crystallography : Gold standard for unambiguous structural determination; SHELX software is widely used for refinement .
  • HPLC-DAD/MS : Detects impurities (e.g., byproducts like 5-(methoxymethyl)furan-2-carbaldehyde) with ≥99.5% purity thresholds .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., aldehyde protons at ~9.8 ppm) and substituent positions .

What strategies minimize byproduct formation during synthesis?

Advanced Research Question
Byproducts like 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) or methoxy derivatives form via competing side reactions. Mitigation approaches include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) suppress hydrolysis pathways .
  • Catalyst Screening : Acidic resins (e.g., Amberlite IR 120 H+) enhance selectivity over homogeneous catalysts .
  • Reaction Monitoring : Real-time HPLC tracking allows early termination before secondary reactions dominate .

How do substituents on the aromatic ring influence reactivity and properties?

Advanced Research Question
The 2-methylphenyl group impacts electronic and steric profiles:

  • Electron-Donating Effects : Methyl groups increase electron density on the furan ring, altering nucleophilic reactivity at the aldehyde position.
  • Thermodynamic Stability : Combustion energy studies show methyl-substituted derivatives have higher ∆cH° values than nitro-substituted analogs due to reduced resonance stabilization .
  • Crystallinity : Bulky substituents may reduce melting points, as seen in 5-(2-methyl-4-nitrophenyl)-furan-2-carbaldehyde (mp ~120°C) versus unsubstituted analogs .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

  • Storage : Argon-filled containers at 2–8°C prevent oxidation and moisture absorption .
  • Handling : Use explosion-proof ventilation, antistatic equipment, and PPE (nitrile gloves, N95 respirators) to avoid inhalation or dermal exposure .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .

How can regioselective functionalization of the furan ring be achieved?

Advanced Research Question
Regioselectivity is controlled by:

  • Directing Groups : Electron-withdrawing substituents (e.g., nitro) direct electrophiles to the 5-position, while methyl groups favor 3-position reactivity .
  • Cross-Coupling Conditions : Buchwald-Hartwig amination or Ullmann coupling selectively modifies halogenated derivatives (e.g., 5-(4-bromophenyl)furan-2-carbaldehyde) .

What role does this compound play in medicinal chemistry research?

Advanced Research Question
The aldehyde moiety serves as a versatile handle for synthesizing bioactive molecules:

  • Schiff Base Formation : Condensation with amines generates antimicrobial agents .
  • Heterocyclic Scaffolds : Used in constructing furan-based kinase inhibitors or anti-inflammatory compounds .

What computational tools are recommended for modeling its electronic structure?

Basic Research Question

  • DFT Software : Gaussian or ORCA for optimizing geometries and calculating frontier molecular orbitals (HOMO/LUMO).
  • Molecular Dynamics : GROMACS for simulating solvent interactions and stability under varying pH .

How are thermodynamic properties like combustion enthalpy experimentally determined?

Basic Research Question

  • Bomb Calorimetry : A B-08-MA calorimeter measures energy release during combustion in oxygen, with corrections for nitric acid formation and wire burning .
  • Data Validation : Results are cross-referenced with theoretical values using Benson group increment theory or DFT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.